3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile
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Description
This compound is a chemical entity1. Unfortunately, there is limited information available on this specific compound. It is important to note that the ethylamino group present in this compound is also found in other substances, such as Ethylamine2, which is a colorless gas or water-white liquid with an ammonia-like odor2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, it’s worth noting that similar compounds, such as those containing the ethylamino group, are often synthesized through various chemical reactions3.Molecular Structure Analysis
The molecular formula of this compound is C11H14N4O34. The molecular weight is 250.253864. However, the specific structural details of this compound are not readily available in the searched resources.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, compounds with similar structures, such as those containing the ethylamino group, are known to participate in various chemical reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, similar compounds, such as Ethylamine, have been studied for their properties29.Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, similar compounds, such as Ethylamine, have been studied for their safety and hazards210.
Future Directions
The future directions of research involving this compound are not explicitly mentioned in the available resources. However, similar compounds have been studied for their potential applications1112.
Please note that this analysis is based on the available resources and there may be additional information not covered in this response. For a more detailed and specific analysis, further research and consultation with a subject matter expert may be required.
properties
IUPAC Name |
3-[4-(ethylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-4-13-9-8(7(16)5-6-12)10(17)15(3)11(18)14(9)2/h13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDQSWJCWDEOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)N(C(=O)N1C)C)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356396 |
Source
|
Record name | 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile | |
CAS RN |
132373-28-5 |
Source
|
Record name | 3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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